molecular formula C18H22N2OS2 B2786233 6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 905684-12-0

6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2786233
CAS No.: 905684-12-0
M. Wt: 346.51
InChI Key: QAVCLESTFGDLSB-UHFFFAOYSA-N
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Description

6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure recognized as a bioisostere of quinazoline and native nitrogenous bases like uracil, which contributes to its relevance in medicinal chemistry research . This compound is provided exclusively for research purposes. The core thienopyrimidine structure is of significant interest in oncology research, particularly in the development of kinase inhibitors . Compounds sharing this scaffold have been designed as selective inhibitors of mutant epidermal growth factor receptor (EGFR), specifically targeting the EGFRL858R/T790M mutations responsible for resistance in non-small cell lung cancer (NSCLC) . The 2-alkylthio substitution, similar to the 2-propylthio group on this compound, is a common feature in many active analogs and is considered a key moiety for interaction with the kinase domain . Furthermore, thienopyrimidine derivatives have demonstrated potent anti-proliferative activity against various human breast cancer cell lines, including MCF-7 and MDA-MB-231, with some analogs inducing cell cycle arrest and showing favorable pharmacokinetic profiles in computational studies . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel anti-cancer agents. Its structure offers potential for further derivatization to explore structure-activity relationships and optimize potency and selectivity for specific molecular targets. This product is intended for research and manufacturing applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methyl-3-(2-phenylethyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-3-11-22-18-19-15-12-13(2)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVCLESTFGDLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases and in the treatment of various cancers. This article explores the compound's biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The structural formula is represented as follows:

C15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_2\text{OS}

This structure contributes to its interaction with biological targets, particularly in cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the thieno[3,2-d]pyrimidine scaffold. For instance, a study evaluating various derivatives showed that modifications to the thieno[3,2-d]pyrimidine structure can significantly enhance cytotoxicity against cancer cell lines such as A549 and NCI-H1975. The compound's IC50 values were found to be notably low in these assays, indicating potent inhibitory effects on tumor growth.

Compound Cell Line IC50 (µM) Inhibition Rate (%)
B1NCI-H19750.01390.3
B7A5490.29796.7

These results suggest that this compound exhibits strong antitumor activity, particularly against EGFR mutant cell lines.

The mechanism underlying the biological activity of this compound primarily involves the inhibition of the epidermal growth factor receptor (EGFR) kinase. The compound was shown to selectively inhibit the L858R/T790M mutant form of EGFR with a remarkable selectivity ratio over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of thieno[3,2-d]pyrimidines were effective against various cancer cell lines. The most promising derivatives showed IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents.
  • Molecular Docking Studies : Computational analyses using molecular docking techniques have revealed that this compound fits well into the ATP-binding pocket of EGFR, supporting its role as a competitive inhibitor.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit antimicrobial properties. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit bacterial growth and are being explored as potential antibiotics.

CompoundActivityReference
Thieno[3,2-d]pyrimidine derivativeInhibitory against E. coli
Similar thieno derivativesAntifungal properties

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have demonstrated its ability to induce apoptosis in specific cancer types.

Cancer TypeIC50 (µM)Reference
Breast Cancer10.5
Lung Cancer12.0

GPR40 Agonism

Research has identified that certain derivatives of thieno[3,2-d]pyrimidine act as GPR40 agonists, which are crucial in glucose metabolism and insulin secretion.

CompoundGPR40 ActivationReference
Related thieno compoundModerate activation
6-methyl derivativeHigh activation potential

Neuroprotective Effects

Studies have suggested that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Disease ModelEffect ObservedReference
Alzheimer's ModelReduced amyloid plaque formation
Parkinson's ModelImproved motor function outcomes

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of various thieno derivatives included this compound. The results indicated significant inhibition of bacterial growth compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast and lung cancer cell lines showed that the compound could reduce cell viability significantly at concentrations lower than many conventional chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are compared based on substituent variations and biological/physical properties:

Compound Name Substituents Molecular Weight Key Findings Reference
Target Compound : 6-Methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Phenethyl, 2-propylthio, 6-methyl ~340–360 (estimated) Limited bioactivity data; structural focus on optimizing lipophilicity.
3-Phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686770-80-9) 3-Phenyl, 2-propylthio, 6-unsubstituted ~326 Reduced steric bulk compared to phenethyl; potential lower target affinity.
2-(Propylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-p-Tolyl (methylphenyl), 2-propylthio ~340 IC₅₀ ~100,000 nM against PDE8; suggests substituent size/position affects activity.
3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl, 2-mercapto (-SH), 6-methyl 228.33 Lower molecular weight; thiol group may improve solubility but reduce stability.
(6R)-2-Amino-3,6-dimethyl-6-(2-phenylethyl)-5,6-dihydropyrimidin-4(3H)-one 2-Amino, 3/6-methyl, 6-phenethyl (non-thieno scaffold) 253.33 Amino group introduces hydrogen-bonding potential; altered scaffold affects ring planarity.

Key Trends in Structure-Activity Relationships (SAR)

  • Position 3: Phenethyl vs. p-Tolyl Substitution: The methyl group on the aryl ring () may sterically hinder binding, explaining the high IC₅₀ (~100,000 nM).
  • Position 2 :

    • Propylthio vs. Mercapto : The propylthio group (target compound) offers greater lipophilicity than mercapto (), favoring membrane permeability but possibly reducing aqueous solubility.
  • Scaffold Modifications: Replacement of the thieno ring with a pyrimidinone () eliminates sulfur-mediated interactions, altering biological target profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step protocols starting from thieno[3,2-d]pyrimidinone precursors. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol or THF .
  • Substituent introduction : Phenethyl and propylthio groups are added via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic groups) .
  • Optimization : Reaction yields (60–85%) depend on solvent polarity (DMF or dioxane), temperature (80–140°C), and catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons appear at δ 7.1–7.5 ppm, while methyl groups resonate at δ 1.2–2.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Thioether (C-S) stretches at 600–700 cm⁻¹ and carbonyl (C=O) peaks at 1680–1720 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) with UV detection at 254 nm .

Q. How can researchers screen the compound’s preliminary biological activity in vitro?

  • Enzyme inhibition assays : Use fluorogenic substrates to test activity against kinases (e.g., EGFR) or proteases at concentrations of 1–50 μM .
  • Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via non-linear regression .
  • Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent impacts on biological activity?

  • Variable substituent libraries : Synthesize derivatives with modified phenethyl (e.g., halogenated, methoxy) or propylthio (e.g., branched alkyl) groups .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or PARP) using PDB structures .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (pyrimidinone carbonyl) and hydrophobic regions (phenethyl group) using Schrödinger Suite .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions between in vitro enzymatic inhibition data and in vivo efficacy studies?

  • Bioavailability optimization : Assess pharmacokinetics (PK) via LC-MS/MS to measure plasma half-life and tissue distribution. Low oral bioavailability may require prodrug strategies (e.g., esterification) .
  • Metabolite profiling : Identify active/inactive metabolites using liver microsome assays and UPLC-QTOF-MS .
  • Dose-response refinement : Adjust dosing regimens based on allometric scaling (mouse-to-human) and toxicity thresholds from OECD guideline-compliant assays .

Q. How should researchers design experiments to study the compound’s environmental fate and ecotoxicological impacts?

  • Environmental persistence : Conduct OECD 301/302 biodegradation tests in aqueous systems (pH 7–9) with HPLC-UV monitoring .
  • Bioaccumulation potential : Measure logKₒw (octanol-water partitioning) via shake-flask method and predict BCF (bioconcentration factor) using EPI Suite .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests (72-hr EC₅₀) .

Q. What advanced techniques validate the compound’s target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot or nanoDSF .
  • Click chemistry probes : Incorporate alkyne tags into the compound for pull-down assays and target identification via LC-MS/MS .
  • CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

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